molecular formula C16H18N2O3 B8799223 5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

Cat. No.: B8799223
M. Wt: 286.33 g/mol
InChI Key: FTYGLWCXJQWQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(oxan-2-yl)-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C16H18N2O3/c19-15-10-14(21-12-13-6-2-1-3-7-13)11-17-18(15)16-8-4-5-9-20-16/h1-3,6-7,10-11,16H,4-5,8-9,12H2

InChI Key

FTYGLWCXJQWQKS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=O)C=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 500 mg (2.55 mmol) 5-hydroxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (preparation 5a) in THF is added at 0° C. subsequently 315 mg (2.80 mmol) potassium-tert-butylate, 47 mg (0.13 mmol) tetra-butylammonium-iodide and 0.45 mL (3.82 mmol) benzylbromide. The reaction mixture is stirred overnight at RT and is diluted with EtOAc and 1M aqueous sodium hydroxide solution. The organic phase is separated, washed with water and dried over MgSO4. After filtration, the solvent is evaporated and the residue is elutriated in tert-butylmethylether. The precipitate is collected and dried.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert-butylate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.